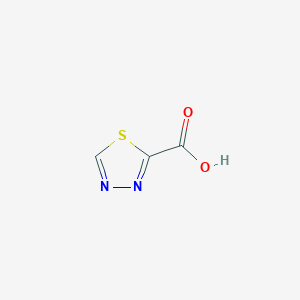

1,3,4-Thiadiazole-2-carboxylic acid

描述

Significance of the 1,3,4-Thiadiazole (B1197879) Nucleus as a Privileged Scaffold in Medicinal and Agrochemical Chemistry

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen and one sulfur atom, is recognized as a "privileged scaffold". nih.govresearchgate.net This designation stems from its unique chemical properties and its ability to serve as a core structure for a multitude of biologically active compounds. nih.gov Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point for drug design and development. nih.govresearchgate.net

In the field of medicinal chemistry , the 1,3,4-thiadiazole nucleus is a component of various compounds exhibiting a wide range of therapeutic effects. These include anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmania properties. nih.govresearchgate.net The structural versatility of the thiadiazole ring allows for extensive modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of derivative compounds. researchgate.net The presence of the =N-C-S- moiety is believed to be a key contributor to the biological activities of these derivatives. dovepress.com Furthermore, the strong aromaticity of the ring imparts significant in vivo stability and is associated with low toxicity in higher vertebrates. dovepress.com

The significance of the 1,3,4-thiadiazole scaffold is underscored by its presence in several commercially available drugs. Examples include the diuretic Acetazolamide (B1664987), the antibacterial Megazol, and the semi-synthetic antibiotics Cefazedone and Cefazolin. researchgate.net

In agrochemical chemistry , 1,3,4-thiadiazole derivatives have also proven to be of immense value. Since the synthesis of the first 1,3,4-thiadiazole compounds with antibacterial activity in the 1950s, several pesticides based on this scaffold, such as Bismerthiazol and Thiodiazole-copper, have been developed and are widely used in agriculture. frontiersin.org Research has shown that derivatives can exhibit potent antifungal and antibacterial activities against various plant pathogens. frontiersin.org Additionally, some 1,3,4-thiadiazole derivatives have been investigated for their herbicidal and insecticidal properties. mdpi.comresearchgate.netresearchgate.net

Overview of 1,3,4-Thiadiazole-2-carboxylic Acid as a Key Building Block and its Derivatives in Chemical Synthesis

This compound serves as a crucial intermediate and building block in the synthesis of a diverse range of more complex molecules. Its carboxylic acid functional group provides a reactive site for various chemical transformations, allowing for the attachment of different substituents and the creation of a wide array of derivatives.

The synthesis of derivatives often involves the cyclization of thiosemicarbazide (B42300) with various carboxylic acids. jocpr.com For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be prepared through the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide. mdpi.com This foundational structure can then be further modified. It's important to note that this compound itself can be unstable in solution, sometimes undergoing spontaneous decarboxylation. nih.gov

The versatility of this building block is evident in the variety of derivatives that have been synthesized. These include esters, amides, and compounds where the thiadiazole ring is linked to other heterocyclic systems. researchgate.nettandfonline.com For example, new carboxylic acid derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized and studied for their liquid crystalline properties. researchgate.nettandfonline.com

The following table provides a glimpse into the types of derivatives synthesized from this compound and their reported applications:

| Derivative Class | Synthetic Approach | Reported Applications |

| 2-Amino-1,3,4-thiadiazoles | Cyclodehydration of aromatic carboxylic acids with thiosemicarbazide. mdpi.com | Anticancer, antibacterial, antifungal. nih.govmdpi.com |

| Thiazole (B1198619)/Thiadiazole Carboxamides | Direct condensation of the lithium salt of this compound with anilines. nih.gov | Potential c-Met kinase inhibitors for cancer treatment. nih.gov |

| 1,3,4-Thiadiazole Esters | Esterification of 1,3,4-thiadiazole carboxylic acid derivatives. researchgate.net | Liquid crystals. researchgate.net |

| N-(1,3,4-thiadiazol-2-yl)benzamides | Multi-step synthesis involving cyclo-condensation and subsequent reactions. mdpi.com | Cytotoxic agents against various cancer cell lines. mdpi.com |

Historical Context of Research on Thiadiazole Carboxylic Acid Derivatives

The exploration of thiadiazole chemistry has a history spanning over a century. The 1,3,4-thiadiazole ring system was first described in 1882 by Fischer and further investigated by Busch and his colleagues. rjptonline.org Early research laid the groundwork for understanding the fundamental properties and reactivity of this heterocyclic system.

The therapeutic potential of thiadiazole derivatives began to be recognized with the discovery of compounds like acetazolamide, a diuretic, and sulfamethizole, an antibacterial agent. researchgate.netjapsonline.com These early successes spurred further investigation into the medicinal applications of this scaffold.

In the latter half of the 20th century and into the 21st, research on 1,3,4-thiadiazole derivatives has expanded significantly, driven by advancements in synthetic methodologies and a deeper understanding of structure-activity relationships. researchgate.net The focus has broadened to include a wide spectrum of biological activities, from antimicrobial and anticancer to anti-inflammatory and antiviral effects. nih.govresearchgate.netjapsonline.com This has led to the development of a vast library of thiadiazole-containing compounds with diverse pharmacological profiles.

The following table highlights some key milestones in the research of 1,3,4-thiadiazole derivatives:

| Year/Period | Key Development | Significance |

| 1882 | First description of the 1,3,4-thiadiazole ring system by Fischer. rjptonline.org | Foundational discovery of the heterocyclic scaffold. |

| Mid-20th Century | Discovery of the diuretic and antibacterial properties of certain 1,3,4-thiadiazole derivatives (e.g., Acetazolamide, Sulfamethizole). researchgate.netjapsonline.com | Established the therapeutic potential of the thiadiazole nucleus. |

| 1950s | Synthesis of the first 1,3,4-thiadiazole compounds with antibacterial activity for agricultural use. frontiersin.org | Expanded the application of thiadiazoles into agrochemistry. |

| Late 20th - Early 21st Century | Extensive research into a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net | Solidified the status of the 1,3,4-thiadiazole nucleus as a privileged scaffold in drug discovery. |

| Recent Years | Development of novel synthetic methods and exploration of derivatives as targeted therapeutic agents (e.g., kinase inhibitors). nih.govresearchgate.net | Continued innovation and refinement of thiadiazole-based compounds for specific medical applications. |

Structure

3D Structure

属性

IUPAC Name |

1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERHNSJVDWFDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592018 | |

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-97-7 | |

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,4 Thiadiazole 2 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to 1,3,4-Thiadiazole-2-carboxylic Acid

Direct synthesis methods are pivotal for obtaining this compound, often utilizing readily available starting materials.

A prevalent and efficient method for forming the 1,3,4-thiadiazole (B1197879) ring involves the cyclization of thiosemicarbazide (B42300) with carboxylic acids. sbq.org.br The reaction mechanism typically begins with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization, driven by the sulfur atom's nucleophilicity, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Acid catalysts are frequently employed to facilitate the cyclodehydration of thiosemicarbazides with carboxylic acids. Common dehydrating agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and methanesulfonic acid (MeSO₃H). sbq.org.brnih.gov The choice of catalyst can influence reaction conditions and yields. For instance, using phosphorus oxychloride often involves heating the reaction mixture to temperatures between 80-90°C. mdpi.com Sulfuric acid has been shown to provide better yields in some cases compared to phosphoric acid. sbq.org.br However, the use of strong acids like methanesulfonic acid can sometimes lead to lower yields, with reported efficiencies between 15-31% in certain reactions. sbq.org.br The simplicity of the reagents and experimental conditions makes this a widely used approach, with yields often ranging from 50-90%. sbq.org.br

Table 1: Comparison of Acid Catalysts in Thiadiazole Synthesis

| Catalyst | Typical Conditions | Reported Yields | Notes |

|---|---|---|---|

| H₂SO₄ | Heating, often with ethanol (B145695) | Generally good, sometimes superior to H₃PO₄ sbq.org.br | A common and effective catalyst. jocpr.comderpharmachemica.com |

| POCl₃ | Heating (e.g., 80-90°C) | 50-90% sbq.org.brmdpi.com | Widely used, but can be toxic. mdpi.comproquest.com |

| PPA | Heating | Variable, can be effective. sbq.org.brnih.gov | Suitable for certain substrates. |

One-pot syntheses offer an efficient alternative by combining multiple reaction steps without isolating intermediates, saving time and resources. mdpi.comnih.gov Several one-pot methods for synthesizing 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids have been developed. nih.gov These methods often utilize reagents like ionic liquids, excess phosphorus oxychloride, polyphosphoric acid, or a mixture of phosphorus pentoxide and methanesulfonic acid. mdpi.com However, these approaches can have limitations, such as the high cost of ionic liquids or the toxicity of reagents like POCl₃. proquest.com

A notable one-pot method involves the use of Lawesson's reagent. In this two-step, one-pot synthesis, aryl hydrazides and aryl aldehydes react to form 2,5-disubstituted-1,3,4-thiadiazoles in moderate to high yields without the need to isolate the intermediate N-benzoylhydrazone. semanticscholar.org

Polyphosphate ester (PPE) has emerged as a mild and effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from thiosemicarbazide and carboxylic acids. mdpi.comnih.govencyclopedia.pub This method avoids the use of more toxic additives like POCl₃. mdpi.comnih.gov The reaction with PPE proceeds through the acylation of thiosemicarbazide, followed by cyclodehydration to form the thiadiazole ring. proquest.comnih.gov It has been found that a sufficient amount of PPE is crucial for the reaction to proceed to completion. nih.gov For example, a general procedure involves refluxing a mixture of the carboxylic acid and thiosemicarbazide in the presence of PPE and a solvent like chloroform (B151607) for several hours. mdpi.comnih.gov

Oxidative cyclization provides an alternative route to 1,3,4-thiadiazoles. This method often involves the cyclization of thiosemicarbazones, which are themselves synthesized from the condensation of thiosemicarbazide and aldehydes. nih.gov Molecular iodine (I₂) is a common oxidizing agent used to promote the C-S bond formation in these reactions. organic-chemistry.org For instance, a transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative cyclization, can efficiently produce 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Another example involves the oxidative cyclization of thiosemicarbazide derivatives with phenyl isothiocyanates in the presence of molecular iodine and potassium carbonate to yield fused thiadiazole systems. nih.gov

Cyclization Reactions Utilizing Thiosemicarbazide and Carboxylic Acid Precursors

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often starts from pre-formed thiadiazole rings which are then functionalized. A common precursor is 2-amino-5-substituted-1,3,4-thiadiazole, which can be synthesized via the cyclization of thiosemicarbazide with a corresponding carboxylic acid. mdpi.com

For example, 5-aryl-1,3,4-thiadiazol-2-amine derivatives can be prepared by the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide using phosphorus oxychloride. mdpi.com These amino-thiadiazoles can then undergo further reactions, such as acylation. The amino group can be acetylated using acetic anhydride (B1165640) or coupled with acid chlorides in the presence of a base like pyridine (B92270) or in a solvent such as anhydrous tetrahydrofuran (B95107) (THF) to form amide derivatives. mdpi.com

Another strategy involves the solid-phase synthesis of 1,3,4-thiadiazole derivatives. This approach utilizes a polymer-bound thiosemicarbazide which is cyclized using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl). The resulting resin-bound 2-amido-5-amino-1,3,4-thiadiazole can then be functionalized through reactions like alkylation and acylation before being cleaved from the resin. nih.gov

Furthermore, intermediates such as halogenated 2-substituted 1,3,4-thiadiazoles can be used. These can be synthesized via diazotization of the corresponding amino-thiadiazole, followed by halogenation, and then converted to the carboxylic acid derivative through oxidation or further functionalization.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-substituted-1,3,4-thiadiazole |

| 5-aryl-1,3,4-thiadiazol-2-amine |

| Acetic anhydride |

| Benzaldehyde |

| Benzoylhydrazide |

| Carbon disulfide |

| Chloroform |

| Ethanol |

| Lawesson's reagent |

| Methanesulfonic acid |

| Phenyl isothiocyanate |

| Phosphorus oxychloride |

| Polyphosphate ester |

| Polyphosphoric acid |

| Potassium carbonate |

| p-Toluenesulfonyl chloride |

| Pyridine |

| Sulfuric acid |

| Tetrahydrofuran |

| Thiosemicarbazide |

Formation of Hydrazides and Amides from the Carboxylic Acid Group

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives, most notably hydrazides and amides. These functional groups are often key intermediates for the construction of more complex molecules with potential biological activity.

The formation of hydrazides is a fundamental transformation. A common method involves the reaction of the corresponding ester of this compound with hydrazine (B178648) hydrate. For instance, diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate has been successfully converted to the corresponding bis-acid hydrazide. nih.gov The structure of this bis-acid hydrazide was confirmed by the appearance of a C=O amide group signal at δC 166.82 ppm in its 13C-NMR spectrum. nih.gov

Similarly, amides are readily prepared from the carboxylic acid or its activated derivatives. These amides can then be further modified. For example, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives can be achieved from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid by first coupling it with a pyridine-2-carboxylic acid hydrazide in the presence of carbonyldiimidazole (CDI). researchgate.net This is followed by the formation of the 1,3,4-thiadiazole ring. researchgate.net

Introduction of Diverse Substituents at Positions 2 and 5 of the 1,3,4-Thiadiazole Ring

The biological activity of 1,3,4-thiadiazole derivatives can be significantly modulated by the nature of the substituents at the C2 and C5 positions of the heterocyclic ring. A variety of synthetic strategies have been developed to introduce diverse functional groups at these positions.

One-pot synthesis methods have emerged as an efficient approach. For example, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized in a one-pot, two-step reaction from aryl hydrazides and aryl aldehydes using Lawesson's reagent. semanticscholar.org This method has been used to prepare a series of 2,5-diaryl-1,3,4-thiadiazoles in moderate to high yields (75-97%). semanticscholar.org The proposed mechanism involves the formation of an N-aroylhydrazone intermediate, which then reacts with Lawesson's reagent to form a thiohydrazone that cyclizes and is subsequently oxidized to the final product. semanticscholar.org

Another versatile method involves the cyclization of thiosemicarbazides. The reaction of thiosemicarbazide with carboxylic acids in the presence of a mild additive like polyphosphate ester (PPE) can yield 2-amino-1,3,4-thiadiazoles in a one-pot reaction. mdpi.comnih.gov This approach avoids the use of harsh or toxic reagents. mdpi.comnih.gov The reaction of 1,4-disubstituted thiosemicarbazides can also be used to synthesize 2,5-disubstituted-1,3,4-thiadiazoles through cyclocondensation reactions. For instance, treatment of 1,4-disubstituted thiosemicarbazides with concentrated sulfuric acid leads to the formation of 1,3,4-thiadiazole derivatives.

Acid-catalyzed regioselective cyclization reactions provide another route to 2,5-disubstituted 1,3,4-thiadiazoles. acs.orgorganic-chemistry.org For example, the reaction of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in water can selectively produce 1,3,4-thiadiazoles. acs.org

The following table summarizes some of the synthetic methods for preparing 2,5-disubstituted 1,3,4-thiadiazoles:

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) |

| Aryl hydrazides and aryl aldehydes | Lawesson's reagent, DMAP, ethanol (reflux), then toluene (B28343) (reflux) | 2,5-Diaryl-1,3,4-thiadiazoles | 75-97 |

| Thiosemicarbazide and carboxylic acids | Polyphosphate ester (PPE), chloroform (reflux) | 2-Amino-1,3,4-thiadiazoles | Not specified |

| 1,4-Disubstituted thiosemicarbazides | Concentrated H₂SO₄ | 2,5-Disubstituted-1,3,4-thiadiazoles | Not specified |

| Alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides | p-TSA, water | 2,5-Disubstituted-1,3,4-thiadiazoles | 83 |

Hybridization and Conjugation with Other Bioactive Moieties (e.g., Biphenyl, Indole (B1671886), Quinolone)

A prominent strategy in modern drug design is the hybridization of different pharmacophores to create new molecular entities with potentially enhanced or synergistic biological activities. The 1,3,4-thiadiazole scaffold has been successfully hybridized with various other bioactive moieties, including biphenyl, indole, and quinolone.

Quinolone Hybrids: A series of quinolone-based 1,3,4-thiadiazoles have been synthesized by reacting N-Boc protected ciprofloxacin (B1669076) or enrofloxacin (B1671348) with 5-amino-1,3,4-thiadiazole derivatives. nih.gov The synthesis involves the initial formation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) from thiosemicarbazide, followed by S-benzylation and subsequent coupling with the quinolone moiety. nih.gov

Indole Hybrids: The combination of the 1,3,4-thiadiazole and indole rings has led to the development of potent anticancer agents. nih.gov For example, 3-(imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazol-2-yl)-1H-indole analogues have been synthesized and evaluated for their biological activities. nih.gov

Thiazole-Quinolone and Thiazole-Indole Hybrids: Ultrasound irradiation has been employed as a convenient and efficient method for the synthesis of hybrid compounds containing both thiazole (B1198619) and quinoline (B57606) or indole nuclei. rsc.org This method offers advantages such as short reaction times, simple work-up procedures, and good yields. rsc.org

The following table provides examples of hybridized 1,3,4-thiadiazole derivatives:

| Hybrid Moiety | Synthetic Approach | Potential Application |

| Quinolone | Reaction of N-Boc protected quinolones with 5-amino-1,3,4-thiadiazoles | Anticancer |

| Indole | Synthesis of 3-(imidazo[2,1-b] nih.govresearchgate.netsemanticscholar.orgthiadiazol-2-yl)-1H-indole analogues | Anticancer |

| Thiazole-Quinolone | Ultrasound-assisted synthesis | Anticancer |

| Thiazole-Indole | Ultrasound-assisted synthesis | Anticancer |

Advanced Reaction Conditions and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This trend is also evident in the synthesis of 1,3,4-thiadiazole derivatives, with a focus on one-pot reactions, the use of milder reagents, and alternative energy sources.

Green Chemistry Approaches: The use of polyphosphate ester (PPE) as a mild additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids represents a greener alternative to traditional methods that often employ toxic reagents like POCl₃ or SOCl₂. mdpi.comnih.gov This method is not only more environmentally benign but also proceeds through a three-step, one-pot process. mdpi.com

Ultrasound irradiation is another green chemistry tool that has been successfully applied to the synthesis of thiazole-quinoline and thiazole-indole hybrids. rsc.org This technique often leads to shorter reaction times, higher yields, and simpler purification procedures compared to conventional heating methods. rsc.org

The use of water as a solvent in the acid-catalyzed regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is another example of a green chemistry approach, as it replaces potentially harmful organic solvents. acs.org

Advanced Reaction Conditions: One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. The one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent is a prime example of such an advanced reaction protocol. semanticscholar.org

The development of metal-free reaction conditions is also a key aspect of modern organic synthesis. An acid-catalyzed, metal-free, regioselective cyclization reaction has been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, highlighting the move away from potentially toxic and expensive metal catalysts. organic-chemistry.org

The following table highlights some of the green and advanced synthetic approaches for 1,3,4-thiadiazole derivatives:

| Approach | Reagents/Conditions | Advantages |

| Green Chemistry | Polyphosphate ester (PPE) | Avoids toxic reagents, one-pot synthesis |

| Green Chemistry | Ultrasound irradiation | Shorter reaction times, higher yields, simple work-up |

| Green Chemistry | Water as solvent | Environmentally friendly |

| Advanced Reaction Conditions | One-pot synthesis (e.g., using Lawesson's reagent) | Increased efficiency, reduced waste |

| Advanced Reaction Conditions | Metal-free catalysis (e.g., using p-TSA) | Avoids toxic and expensive metals |

Structural Elucidation and Advanced Characterization of 1,3,4 Thiadiazole 2 Carboxylic Acid Compounds

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular framework of 1,3,4-thiadiazole (B1197879) derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectra of 1,3,4-thiadiazole derivatives, the proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a downfield chemical shift, often around 12 δ, due to its acidic nature and involvement in hydrogen bonding. libretexts.org Protons attached to the thiadiazole ring and any substituents will have characteristic chemical shifts depending on their electronic environment. For instance, aromatic protons on substituents often appear in the range of 7.0-8.5 ppm. jocpr.comasianpubs.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom of the carboxylic acid group (–COOH) is typically observed in the range of 165 to 185 δ. libretexts.org The two carbon atoms within the 1,3,4-thiadiazole ring exhibit distinct chemical shifts. The C2 carbon, bonded to the carboxylic acid, and the C5 carbon typically resonate at approximately 164–166 ppm and 178–181 ppm, respectively. mdpi.com These shifts can be influenced by the nature of substituents on the ring. nih.gov

Table 1: Representative NMR Data for 1,3,4-Thiadiazole Derivatives

| Compound Type | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH Proton | ~12 (broad singlet) libretexts.org | 165-185 libretexts.org |

| Thiadiazole Ring | C-H Proton | Varies with substitution | C2: ~164-166, C5: ~178-181 mdpi.com |

| Aromatic Substituent | Ar-H Protons | ~7.0-8.5 jocpr.comasianpubs.org | Varies |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,3,4-Thiadiazole-2-carboxylic acid, key absorptions include:

O–H Stretch: A very broad absorption band is observed in the region of 2500–3300 cm⁻¹ corresponding to the O–H bond of the carboxylic acid, a result of strong hydrogen bonding. libretexts.org

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid. The exact position can depend on whether the acid is in a monomeric (around 1760 cm⁻¹) or dimeric, hydrogen-bonded state (around 1710 cm⁻¹). libretexts.org

C=N Stretch: The stretching vibration of the C=N bond within the thiadiazole ring typically appears in the region of 1600-1650 cm⁻¹. jocpr.com

C-S Stretch: The C-S bond vibration within the heterocyclic ring can be observed around 1257 cm⁻¹. jocpr.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500–3300 (broad) libretexts.org |

| Carboxylic Acid C=O | Stretching | 1710–1760 libretexts.org |

| Thiadiazole C=N | Stretching | 1600–1650 jocpr.com |

| Thiadiazole C-S | Stretching | ~1257 jocpr.com |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. In the mass spectrum of this compound derivatives, the molecular ion peak [M]⁺ is observed, confirming the molecular weight. The fragmentation patterns are often characteristic of the thiadiazole ring and its substituents. Common fragmentation pathways may involve the loss of small molecules like CO₂, N₂, or cleavage of the substituent from the thiadiazole ring. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. acs.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.comacs.orgmdpi.com

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. novapublishers.com For 1,3,4-thiadiazole derivatives, single-crystal X-ray diffraction analysis can definitively confirm the molecular structure, including bond lengths, bond angles, and the planarity of the thiadiazole ring. nih.gov This technique is invaluable for unambiguously establishing the stereochemistry and conformation of the molecule, which is crucial for understanding its biological activity and interactions. novapublishers.com

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of 1,3,4-thiadiazole compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of these compounds. nih.govresearchgate.net By selecting an appropriate stationary phase (e.g., C18) and mobile phase, different components in a mixture can be effectively separated. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for identification. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can be a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components are then directly introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. jocpr.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a given set of conditions (stationary phase and mobile phase). jocpr.com

Pharmacological and Biological Research of 1,3,4 Thiadiazole 2 Carboxylic Acid Derivatives

Anticancer Activities

The quest for novel and more effective anticancer agents has led to extensive research into 1,3,4-thiadiazole (B1197879) derivatives. These compounds have demonstrated significant potential in combating various cancers through diverse mechanisms of action. nih.govbepls.com Their mesoionic character allows them to readily cross cellular membranes and engage with intracellular targets, a desirable trait for therapeutic agents. nih.govmdpi.comresearchgate.net

In vitro Cytotoxicity and Antiproliferative Effects Against Various Cancer Cell Lines (e.g., MCF-7, A549, SKOV-3)

Numerous studies have documented the potent cytotoxic and antiproliferative effects of 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The breast cancer cell line MCF-7 has been frequently shown to be particularly sensitive to these compounds. nih.gov

For instance, a series of ciprofloxacin-based 1,3,4-thiadiazole derivatives exhibited significant in vitro antiproliferative activity against MCF-7 (breast), A549 (lung), and SKOV-3 (ovarian) cancer cell lines. nih.gov Most of these compounds displayed IC₅₀ values between 3.26 and 15.7 µM against MCF-7 cells. nih.gov Notably, 4-fluorobenzyl derivatives within this series demonstrated high potency against SKOV-3 and A549 cells, with IC₅₀ values of 3.58 and 2.79 µM, respectively. nih.gov Another study reported a series of thiadiazole derivatives with potent activity against MCF-7 and HCT-116 cell lines, with the most active compound showing an IC₅₀ of 1.52 μM against MCF-7. nih.gov

Furthermore, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown promising results. One such derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, displayed an IC₅₀ value of 23.29 µM against MCF-7 cells after a 48-hour incubation. mdpi.com In a different study, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against MCF-7 and MDA-MB-231 breast cancer cells, with the most potent compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibiting IC₅₀ values of 49.6 µM and 53.4 µM, respectively. mdpi.comnih.gov

The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Cancer Cell Line | Derivative Type | IC₅₀ (µM) | Reference |

| MCF-7 (Breast) | Ciprofloxacin-based | 3.26–15.7 | nih.gov |

| MCF-7 (Breast) | Propenyl-substituted | 1.52 | nih.gov |

| MCF-7 (Breast) | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 23.29 | mdpi.com |

| MCF-7 (Breast) | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | mdpi.comnih.gov |

| A549 (Lung) | Ciprofloxacin-based (4-fluorobenzyl derivative) | 2.79 | nih.gov |

| SKOV-3 (Ovarian) | Ciprofloxacin-based (4-fluorobenzyl derivative) | 3.58 | nih.gov |

| MDA-MB-231 (Breast) | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 53.4 | mdpi.comnih.gov |

| HCT-116 (Colon) | Propenyl-substituted | 10.3 | nih.gov |

| HepG-2 (Liver) | Amine-substituted | 6.47 | nih.gov |

| LoVo (Colon) | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 2.44 | mdpi.com |

Modulation of Cellular Processes, Including Apoptosis Induction and Cell Cycle Progression

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to modulate critical cellular processes like apoptosis (programmed cell death) and the cell cycle.

Several studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, a potent (1,3,4-thiadiazol-2-yl)-acrylamide derivative was found to induce caspase-dependent apoptosis in acute leukemia cell lines, RS4;11 and HL-60. researchgate.net Another study revealed that a bromophenyl-substituted 1,3,4-thiadiazole derivative caused apoptosis in SK-BR-3 breast cancer cells by promoting the production of reactive oxygen species (ROS) and triggering the release of cytochrome C. nih.gov

In addition to inducing apoptosis, these derivatives can also interfere with the normal progression of the cell cycle. A study on a specific 1,3,4-thiadiazole derivative showed that it caused cell cycle arrest at the S phase in MCF-7 cells. exlibrisgroup.com Another derivative was found to arrest the cell cycle at the G1/S and G1 phases in MCF-7 cells. nih.gov This disruption of the cell cycle prevents cancer cells from proliferating uncontrollably.

Identification of Molecular Targets and Signaling Pathways (e.g., FAK, EGFR, HER-2, HDAC Inhibition)

Researchers have identified several molecular targets and signaling pathways that are modulated by 1,3,4-thiadiazole derivatives, providing insights into their mechanisms of action.

Focal Adhesion Kinase (FAK): A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as inhibitors of FAK by targeting its ATP-binding pocket. mdpi.com FAK is a crucial regulator of tumor cell survival, migration, and proliferation. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Some 1,3,4-thiadiazole hybrids have been designed as EGFR inhibitors. researchgate.net One study identified potent dual EGFR/HER2 kinase inhibitors among a series of thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives, with the most active compounds showing IC₅₀ values in the nanomolar range. nih.gov

Histone Deacetylase (HDAC): 1,3,4-Thiadiazole derivatives have been investigated as HDAC inhibitors. bepls.com HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are often overexpressed in cancers. mdpi.com Certain 1,3,4-thiadiazole derivatives have shown potent HDAC1 inhibitory activity. nih.gov The development of dual inhibitors targeting both HDAC and other kinases like FAK or EGFR is an emerging and promising strategy. nih.govmdpi.com

In vivo Antitumor Efficacy Studies and Preclinical Models

While much of the research has focused on in vitro studies, some 1,3,4-thiadiazole derivatives have also demonstrated antitumor efficacy in in vivo preclinical models.

For instance, two 1,3,4-thiadiazole derivatives, compounds 39 and 43, which were identified as potent EGFR/HER2 inhibitors, showed significant tumor volume reduction in an in vivo anti-breast cancer assay. nih.gov Another study reported that certain 1,3,4-thiadiazole derivatives inhibited tumor growth in an Ehrlichs Ascites Carcinoma (EAC) mouse model after 14 days of treatment. mdpi.com The toxicity of some of these compounds has also been evaluated using invertebrate models like Daphnia magna, with some derivatives showing low toxicity. mdpi.com

Antimicrobial Efficacy

Beyond their anticancer properties, 1,3,4-thiadiazole derivatives have also emerged as a promising class of antimicrobial agents with a broad spectrum of activity.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-thiadiazole have been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria.

Several studies have reported the synthesis of novel 1,3,4-thiadiazole derivatives and their subsequent evaluation for antibacterial activity. For example, a series of derivatives prepared from thiophene-2-carboxylic acid showed inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Enterococcus durans) and Gram-negative (Salmonella enteritidis, Salmonella typhimurium, Enterobacter aerogenes, Escherichia coli) bacteria. researchgate.net Another study found that certain 1,3,4-thiadiazole derivatives had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. researchgate.netrsc.org

The antibacterial potency can be influenced by the specific substituents on the thiadiazole ring. For instance, p-chlorophenyl and p-nitrophenyl derivatives of 2-amino-1,3,4-thiadiazole exhibited the best activity against Gram-positive bacteria like B. subtilis and S. aureus. nih.gov

The following table provides examples of bacterial strains susceptible to 1,3,4-thiadiazole derivatives based on various studies.

| Bacterial Strain | Gram Stain | Reference |

| Staphylococcus aureus | Positive | researchgate.netnih.gov |

| Bacillus subtilis | Positive | researchgate.netnih.gov |

| Enterococcus durans | Positive | researchgate.net |

| Staphylococcus hominis | Positive | researchgate.netrsc.org |

| Staphylococcus epidermidis | Positive | researchgate.netrsc.org |

| Listeria monocytogenes | Positive | researchgate.netrsc.org |

| Enterococcus faecium | Positive | researchgate.netrsc.org |

| Salmonella enteritidis | Negative | researchgate.net |

| Salmonella typhimurium | Negative | researchgate.net |

| Enterobacter aerogenes | Negative | researchgate.netrsc.org |

| Escherichia coli | Negative | researchgate.netnih.gov |

| Klebsiella pneumoniae | Negative | researchgate.netrsc.org |

| Pseudomonas aeruginosa | Negative | rsc.org |

| Proteus | Negative | rsc.org |

Antifungal Spectrum and Potency

Derivatives of 1,3,4-thiadiazole have demonstrated significant antifungal properties against a variety of fungal strains. mdpi.comresearchgate.netnih.govjournal-jop.orgnih.govplos.org The lipophilicity imparted by the sulfur atom in the thiadiazole ring may contribute to their biological activity. nih.gov

A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro antifungal activity against eight Candida species. nih.gov Among these, compound 3l , which contains a 2,4-dichlorophenyl group, was the most active against C. albicans ATCC 10231, with a minimum inhibitory concentration (MIC) of 5 µg/mL. nih.gov This compound also showed notable activity against C. crusei ATCC 6258, C. glabrata ATCC 2001, and C. famata, with an MIC of 10 µg/mL. nih.gov Another compound, 3k , featuring a 2,4-difluorophenyl group, also exhibited good activity against C. albicans ATCC 10231, C. crusei ATCC 6528, and C. famata, with an MIC of 10 µg/mL. nih.gov Both compounds 3k and 3l demonstrated antifungal activity comparable to the standard drug fluconazole (B54011) against other Candida strains. nih.gov

In another study, newly synthesized 1,3,4-thiadiazole derivatives were tested against four fungal strains: Aspergillus fumigatus, Penicillium italicum, Geotrichum candidum, and Candida albicans. mdpi.com Compounds 4a and 4b showed high potency against all tested fungi except for C. albicans. mdpi.com The introduction of electron-withdrawing groups, such as chloro and nitro groups, to the phenyl ring at position 3 of the 1,3,4-thiadiazole moiety in compounds 4c and 4d resulted in a decrease in antifungal activity. mdpi.com

The antifungal activity of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, referred to as C1 , was investigated against various Candida species and molds. plos.org The compound exhibited potent antifungal activity, with MIC100 values ranging from 8 to 96 μg/ml. plos.org

Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3l (2,4-dichlorophenyl derivative) | C. albicans ATCC 10231 | 5 | nih.gov |

| 3l (2,4-dichlorophenyl derivative) | C. crusei ATCC 6258 | 10 | nih.gov |

| 3l (2,4-dichlorophenyl derivative) | C. glabrata ATCC 2001 | 10 | nih.gov |

| 3l (2,4-dichlorophenyl derivative) | C. famata | 10 | nih.gov |

| 3k (2,4-difluorophenyl derivative) | C. albicans ATCC 10231 | 10 | nih.gov |

| 3k (2,4-difluorophenyl derivative) | C. crusei ATCC 6528 | 10 | nih.gov |

| 3k (2,4-difluorophenyl derivative) | C. famata | 10 | nih.gov |

| C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol) | Various Candida species and molds | 8-96 (MIC100) | plos.org |

Mechanistic Insights into Antimicrobial Action

The antimicrobial action of 1,3,4-thiadiazole derivatives is believed to be linked to the toxophoric –N=C–S– moiety. nih.gov Research into the specific mechanisms has provided further understanding.

For the highly active antifungal compounds 3k and 3l , an in vitro ergosterol (B1671047) quantification assay was performed. nih.gov The results, along with docking studies on the 14-α-sterol demethylase enzyme, suggest that these compounds likely inhibit ergosterol biosynthesis by interacting with this key fungal enzyme. nih.gov

The antifungal mechanism of compound C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol) was found to involve the disruption of cell wall biogenesis. plos.org This was evidenced by several observations in C1-treated cells, including the inability to maintain their characteristic shape, the formation of giant cells, and flocculation. plos.org Furthermore, these cells exhibited reduced osmotic resistance and formed buds that were not covered with chitin. plos.org Spectroscopic studies indicated weakened interactions between β(1→3) glucans and β(1→6) glucans, which are crucial for cell wall integrity. plos.org Unlike the azole antifungals, compound C1 did not affect the ergosterol content in Candida cells. plos.org

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic potential of 1,3,4-thiadiazole derivatives. researchgate.netnih.govnih.govijpsdronline.comthaiscience.infonih.gov

In one study, new N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested for their in vivo analgesic and anti-inflammatory activities. nih.gov All the synthesized compounds demonstrated good analgesic action in the acetic acid writhing test, and some also showed fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov

Another series of novel 1,3,4-thiadiazoles was investigated for their in vivo analgesic and anti-inflammatory activities using the tail-flick method and carrageenan-induced rat paw edema test, respectively. ijpsdronline.com Compounds 3d and 3e from this series showed the most prominent and consistent anti-inflammatory activity. ijpsdronline.com

The analgesic effects of a different set of new 1,3,4-thiadiazole derivatives were evaluated using tail-clip, hot-plate, and acetic acid-induced writhing tests. nih.gov Compounds 3b, 3c, 3d, 3e, 3g, and 3h showed centrally mediated antinociceptive activity, as indicated by increased reaction times in the hot-plate and tail-clip tests. nih.gov Peripherally mediated antinociceptive activity was observed for compounds 3a, 3c, 3e, and 3f , which significantly decreased the number of writhings in the acetic acid test. nih.gov

A series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Compound 5c exhibited better anti-inflammatory activity than the standard drug diclofenac. nih.gov Compounds 5g, 5i, and 5j showed antinociceptive activity comparable to diclofenac. nih.gov Molecular docking studies suggested that compound 5c had a higher inhibition of COX-2 compared to diclofenac. nih.gov

Anti-inflammatory and Analgesic Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Series | Test Model | Observed Activity | Reference |

|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test | Good analgesic action | nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan rat paw edema | Fair anti-inflammatory activity (some compounds) | nih.gov |

| Compounds 3d and 3e | Carrageenan-induced rat paw edema | Prominent and consistent anti-inflammatory activity | ijpsdronline.com |

| Compounds 3b, 3c, 3d, 3e, 3g, 3h | Hot-plate and tail-clip tests | Centrally mediated antinociceptive activity | nih.gov |

| Compounds 3a, 3c, 3e, 3f | Acetic acid-induced writhing test | Peripherally mediated antinociceptive activity | nih.gov |

| Compound 5c | Carrageenan-induced rat paw edema | Better anti-inflammatory activity than diclofenac | nih.gov |

| Compounds 5g, 5i, 5j | Not specified | Antinociceptive activity comparable to diclofenac | nih.gov |

Anticonvulsant and Central Nervous System Activities

The 1,3,4-thiadiazole scaffold has been recognized for its potential in developing anticonvulsant agents. nih.govfrontiersin.orgresearchgate.netnih.gov

Effects on Neuronal Firing and Neurotransmitter Pathways (e.g., GABAa Pathway)

The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is often attributed to their ability to modulate neuronal firing. nih.gov This is thought to occur through the GABAA pathway, where the compounds facilitate the release of chloride ions, thereby preventing abnormal electrical impulses in the brain. nih.gov The essential structural features for this activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain. nih.gov

Research has shown that the isosteric replacement of the pyridine (B92270) nucleus with a 1,3,4-thiadiazole ring in certain classes of compounds can lead to potent positive allosteric modulators of GABAA receptors. nih.gov For instance, imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles have been synthesized and identified as active agents at the benzodiazepine-binding site of GABAA receptors. nih.gov

Antiviral Potential

Derivatives of 1,3,4-thiadiazole have also been investigated for their antiviral properties. nih.govmdpi.comdntb.gov.ua The thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its antiviral activity. nih.gov

In one study, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested for their in vivo antiviral activity against Tobacco Mosaic Virus (TMV). mdpi.com Compound E2 from this series exhibited better protective activity than the commercial agent ningnanmycin, with an EC50 value of 203.5 μg/mL compared to 261.4 μg/mL for ningnanmycin. mdpi.com Further investigation revealed that E2 could inhibit the spread of TMV in the host plant. mdpi.com

Another area of research has focused on the anti-HIV activity of 1,3,4-thiadiazole derivatives. nih.gov While some studies have reported moderate to low activity, certain derivatives have shown significant anti-HIV-1 activity at micromolar concentrations. nih.gov For example, a series of chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles demonstrated IC50 values in the range of 7.50–20.83 μM. nih.gov

Other Significant Biological Activities

Beyond the activities detailed above, 1,3,4-thiadiazole derivatives have been reported to possess a range of other significant biological properties, including antibacterial, anticancer, and neuroprotective effects. rsc.orgnih.govresearchgate.netacs.orgacs.orgnih.govrsc.orgnih.govresearchgate.net

Antibacterial Activity: Novel 1,3,4-thiadiazole derivatives containing an amide moiety have shown high antibacterial activity against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. acs.orgnih.gov For instance, compound 30 exhibited EC50 values of 2.1 and 1.8 mg/L against these bacteria, respectively, which were superior to the commercial agent thiodiazole copper. acs.orgnih.gov Furthermore, this compound demonstrated better protective and curative activities against rice bacterial leaf blight and bacterial leaf streak compared to thiodiazole copper. acs.orgnih.gov

Neuroprotective Activity: The compound 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT ) has been evaluated for its neuroprotective potential. nih.gov It was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and even showed a protective effect in neuronal cultures under neurotoxic conditions (glutamate presence and trophic stress) and in cisplatin-treated glial cells. nih.gov

Antioxidant Capabilities

Derivatives of 1,3,4-thiadiazole have demonstrated notable potential as antioxidant agents. Researchers have synthesized and evaluated various series of these compounds, revealing that their ability to scavenge free radicals is often influenced by the nature and position of substituents on the thiadiazole ring.

In one study, novel 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized and screened for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.net Among the tested compounds, TZD 5 and TZD 3 showed promising antioxidant capabilities, with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 value of 29.2 µM). researchgate.net

Another research effort focused on N-aryl-1,3,4-thiadiazole derivatives synthesized from benzoic acid. dergipark.org.tr The antioxidant potential of these compounds was assessed via the DPPH free-radical trapping process, with calculated IC50 values ranging from 25.17 to 43.55 µM. dergipark.org.tr Compound II in this series was identified as having the most potent antioxidant activity. dergipark.org.tr

Furthermore, the synthesis of 1,3,4-thiadiazoles derived from phenolic acids has yielded compounds with significant antioxidant properties. nih.govresearchgate.net A series of sixteen amide derivatives were created, with compound 3'c, which features an adamantane (B196018) ring, showing excellent DPPH radical scavenging activity. nih.govresearchgate.net The antioxidant activity of 1,3,4-thiadiazole derivatives is a recurring theme in the literature, highlighting their potential to combat oxidative stress. nih.govacs.orgrsc.orgjocpr.com

Antidiabetic Activity

The 1,3,4-thiadiazole nucleus is a key structural component in the development of novel antidiabetic agents, particularly as inhibitors of enzymes like α-glucosidase and aldose reductase. nih.govnih.gov Inhibition of these enzymes is a critical strategy in managing diabetes mellitus.

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was designed and evaluated for α-glucosidase inhibition. nih.govacs.orgkaust.edu.sa In a series of twelve compounds, analogues 4, 8, and 9 displayed remarkable inhibitory profiles with IC50 values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively. nih.govacs.orgkaust.edu.sa These values were significantly more potent than the standard drug acarbose (B1664774), which had an IC50 of 11.50 ± 0.30 µM. nih.govacs.orgkaust.edu.sa

In a different study, new 1,3,4-thiadiazole derivatives were investigated for their dual inhibitory effects on aldose reductase (AR) and α-glucosidase (α-GLY). nih.gov The synthesized compounds (6a–6q) showed potent inhibition of AR, with IC50 values ranging from 20.16 ± 1.07 to 175.40 ± 6.97 nM, all of which were more potent than the reference inhibitor epalrestat (B1671369) (IC50: 265.00 ± 2.26 nM). nih.gov

Further research into 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also revealed significant α-glucosidase inhibitory activity. mdpi.com One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b), exhibited an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.com

Antitubercular and Anthelmintic Applications

The development of new therapeutic agents against tuberculosis remains a global health priority, and 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds. jchps.com Their effectiveness against Mycobacterium tuberculosis has been documented in several studies. nih.govacs.orgnih.govresearchgate.net

A series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and screened for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Among the compounds tested, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (compound 22) demonstrated the highest inhibitory activity. nih.govresearchgate.net The structure-activity relationship studies indicated that specific substitutions at the C2 and C5 positions of the thiadiazole ring are crucial for potent anti-tubercular effects. nih.govresearchgate.net For instance, the presence of a 5-nitrofuran-2-yl group at the C2 position and a 2,4-dichlorophenyl group at the C5 position resulted in the most potent activity in a separate study. researchgate.net

While the antitubercular properties are well-documented, the anthelmintic applications of 1,3,4-thiadiazole-2-carboxylic acid derivatives are also an area of investigation, with literature suggesting a broad spectrum of biological activities for this heterocyclic system. nih.gov

Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Urease)

Derivatives of 1,3,4-thiadiazole are well-known for their potent inhibition of various enzymes, most notably carbonic anhydrases (CAs) and urease. acs.orgresearchgate.net The sulfonamide group, when attached to the 1,3,4-thiadiazole ring, is a classic pharmacophore for carbonic anhydrase inhibition, as exemplified by the drug acetazolamide (B1664987). nih.govacs.org

Carbonic Anhydrase Inhibition

Numerous studies have explored new 1,3,4-thiadiazole derivatives as inhibitors of physiologically relevant human (h) CA isozymes. In one such study, a series of 1,3,4-thiadiazole-2-thione derivatives were assayed against hCA I, hCA II, and the tumor-associated hCA IX. nih.gov The inhibition constants (KI) were in the micromolar to nanomolar range, with compound 5c showing a KI value of 1.25 µM against hCA IX. nih.gov

Another investigation into N-(1,3,4-thiadiazole-2-yl)acetamide derivatives revealed potent inhibition of hCA I and hCA II. tandfonline.com The KIs for hCA I were in the range of 76.48 ± 8.91 to 216.30 ± 29.88 nM, which were more potent than the reference drug acetazolamide (KI of 454.10 ± 25.57 nM). tandfonline.com

Urease Inhibition

The inhibition of urease is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized and evaluated as urease inhibitors. researchgate.netbohrium.com These compounds displayed high activity, with IC50 values ranging from 2.85 to 5.83 µM, significantly more potent than the standard inhibitors thiourea (B124793) (IC50 = 22.00 µM) and hydroxyurea (B1673989) (IC50 = 100.00 µM). bohrium.com

Furthermore, a series of nih.govresearchgate.netrsc.orgtriazolo[3,4-b] nih.govrsc.orgchemmethod.comthiadiazole derivatives were developed and showed outstanding urease inhibition, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, compared to thiourea (IC50 = 22.54 ± 2.34 µM). nih.gov

Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazole 2 Carboxylic Acid Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Research has consistently demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity against various biological targets.

The introduction of different functional groups at the C2 and C5 positions of the 1,3,4-thiadiazole ring has been a common strategy to modulate the pharmacological effects. For instance, in the pursuit of anticancer agents, the presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core is often associated with enhanced efficacy. nih.gov The specific substituents on this phenyl ring, as well as the group attached to the amino function at the C2 position, further refine the anticancer activity. nih.gov

A study on N-(1,3,4-thiadiazol-2-yl)amide derivatives as 6-phosphogluconate dehydrogenase (6PGD) inhibitors highlighted the importance of substituents in different regions of the molecule. acs.org By systematically varying the N-substituents of the 1,3,4-thiadiazol-2-amine (Region A), while keeping other parts of the molecule constant, researchers were able to identify compounds with improved potency. acs.org For example, a derivative with a 2-(3,4-dichlorophenyl)acetamide (B2721671) substituent showed significant potency against both 6PGD and A549 cancer cells. acs.org

Furthermore, the incorporation of specific moieties can confer or enhance particular biological activities. Trifluoromethyl groups, for instance, have been shown to significantly increase the anticancer activity of some 1,3,4-thiadiazole-containing compounds. mdpi.com Similarly, the introduction of halogen atoms like chlorine or fluorine on a benzyl (B1604629) group attached to the thiadiazole ring can improve the anticancer potency against specific cell lines. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of 1,3,4-thiadiazole derivatives based on several studies.

| Substituent/Modification | Position | Observed Biological Effect | Target/Activity |

| Phenyl group | C5 | Generally enhances anticancer activity. nih.gov | Anticancer |

| Trifluoromethyl (CF3) group | Varies | Significantly increases biological activity. mdpi.com | Anticancer |

| Halogen (Cl, F) on benzyl group | Varies | Improved anticancer potency against SKOV-3 cell line. mdpi.com | Anticancer |

| 2-(3,4-dichlorophenyl)acetamide | N-substituent on 2-amino group | High potency against 6PGD and A549 cells. acs.org | 6PGD Inhibition, Anticancer |

| Methoxy groups on phenyl rings | Varies | Potent activity against breast (MCF-7) and lung (A549) cancer cell lines. mdpi.com | Anticancer |

| Tert-butyl substituent | Varies | Active against human pancreatic cancer cell line. mdpi.com | Anticancer |

Positional Isomerism and Pharmacological Impact

The arrangement of heteroatoms within the thiadiazole ring, known as positional isomerism, has a marked effect on the pharmacological properties of the resulting derivatives. The thiadiazole scaffold can exist in several isomeric forms, including 1,3,4-, 1,2,4-, 1,2,3-, and 1,2,5-thiadiazole. mdpi.com Among these, the 1,3,4-thiadiazole isomer has been the most extensively studied and has demonstrated the most promising and diverse therapeutic activities. mdpi.com

The superior pharmacological profile of 1,3,4-thiadiazole derivatives is often attributed to the symmetrical arrangement of the nitrogen atoms, which influences the electronic distribution and binding interactions with biological targets. mdpi.com This structural feature contributes to the stability and favorable pharmacokinetic properties of compounds derived from this scaffold. nih.gov

A direct comparison between 1,3,4-thiadiazole and 1,2,4-triazole (B32235) derivatives in one study revealed that the 1,2,4-triazole analogs exhibited much better potency as anticancer agents. mdpi.com However, within the thiadiazole class, the 1,3,4-isomer remains a cornerstone for the development of new therapeutic agents across various disease areas.

Insights from Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to optimize lead compounds, improve their properties, and explore novel chemical space. nih.gov These approaches have been applied to 1,3,4-thiadiazole derivatives to understand the structural requirements for biological activity and to develop new analogues with enhanced characteristics.

Bioisosteric replacement involves substituting one functional group or moiety with another that possesses similar physical or chemical properties, with the aim of retaining or improving biological activity. A notable example is the comparison between 1,3,4-thiadiazole and its bioisostere, 1,3,4-oxadiazole (B1194373). In one series of compounds, replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole ring led to a drastic drop in anticancer activity, highlighting the critical role of the sulfur atom in the thiadiazole ring for the observed pharmacological properties. mdpi.com

Scaffold hopping involves the more drastic replacement of a central core structure with a different, often structurally distinct, scaffold while preserving the orientation of key interacting functional groups. The 4-hydroxy-1,2,3-triazole moiety has been investigated as a potential bioisostere for the carboxylic acid function. nih.govrsc.org This is particularly relevant for 1,3,4-thiadiazole-2-carboxylic acid, as it suggests that the carboxylic acid group could be replaced by a hydroxy-triazole scaffold to potentially modulate the compound's properties, such as acidity and cell permeability, while maintaining its ability to interact with biological targets.

These advanced design strategies provide valuable insights into the pharmacophoric requirements of 1,3,4-thiadiazole derivatives and open up new avenues for the development of optimized therapeutic agents.

Computational Chemistry and in Silico Investigations of 1,3,4 Thiadiazole 2 Carboxylic Acid and Its Derivatives

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and materials science. For the 1,3,4-thiadiazole (B1197879) scaffold, these techniques provide profound insights into its physicochemical properties, biological activities, and potential as a therapeutic agent. By simulating molecular interactions and predicting properties, researchers can rationalize experimental findings and guide the design of new, more potent derivatives.

Applications Beyond Medicinal Chemistry

Agrochemical Applications

The 1,3,4-thiadiazole (B1197879) moiety is a well-established pharmacophore in the agrochemical industry, known for its presence in pesticides with a broad spectrum of activity. chemicalbook.comresearchgate.netnih.gov The introduction of a carboxylic acid group can further modulate the biological efficacy of these compounds.

Derivatives of 1,3,4-thiadiazole have been extensively developed as potent fungicides for agricultural use. nih.govnih.govnyxxb.cn For example, compounds like Bismerthiazol and Thiodiazole-copper are widely used in agriculture. nih.gov The fungicidal activity of these compounds is often attributed to their ability to interfere with essential biological processes in fungi. nih.gov For instance, certain novel flavonol derivatives incorporating a 1,3,4-thiadiazole group have shown significant antifungal activity, in some cases superior to commercial fungicides like azoxystrobin. nih.gov These derivatives can induce the production of reactive oxygen species in fungi, leading to cell membrane damage and eventual cell death. nih.gov

In addition to their fungicidal properties, 1,3,4-thiadiazole derivatives have been investigated as insecticidal and herbicidal agents. chemicalbook.comnyxxb.cnnih.gov Their mode of action can vary, from disrupting the nervous system of insects to inhibiting key enzymes in weeds. chemicalbook.comnih.gov The development of various derivatives allows for the fine-tuning of their activity spectrum and selectivity. nyxxb.cn

Fungicidal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Fungi | EC50 Value (μg/mL) | Reference |

| Phenazine-1-carboxamide conjugate (I8) | Fusarium graminearum | 33.25 | nyxxb.cn |

| Flavonol derivative (Y18) | Botrytis cinerea | 2.4 | nih.gov |

| Amide derivative | Fusarium oxysporum | Good activity at 50 mg/L | nih.gov |

| Amide derivative | Cytospora mandshurica | Good activity at 50 mg/L | nih.gov |

| Amide derivative | Gibberella zeae | Good activity at 50 mg/L | nih.gov |

Material Science Applications

The rigid, aromatic structure of the 1,3,4-thiadiazole ring, coupled with the functional versatility of the carboxylic acid group, makes it a valuable component in the design of novel materials. rsc.orgtandfonline.com

The 1,3,4-thiadiazole nucleus is a key component in the synthesis of thermally stable polymers. tandfonline.com When incorporated into polymer chains, this heterocyclic system can enhance the material's thermal and mechanical properties. Furthermore, polymers containing the 1,3,4-thiadiazole moiety have been explored for their potential as conducting materials, suitable for applications in organic electronics. tandfonline.com

Derivatives of 1,3,4-thiadiazole have proven to be effective corrosion inhibitors for various metals, including mild steel. nih.govmdpi.com These compounds can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive effects of acidic environments. nih.gov The presence of sulfur and nitrogen atoms in the thiadiazole ring facilitates strong bonding to the metal surface. nih.gov For instance, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine has demonstrated a high inhibition efficiency of 94.6% for mild steel in a 1 M HCl solution at a concentration of 0.5 mM. nih.gov

Corrosion Inhibition Efficiency of a 1,3,4-Thiadiazole Derivative

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 0.5 mM | 94.6 | nih.gov |

The 1,3,4-thiadiazole ring and the carboxylic acid group provide multiple coordination sites for metal ions, making 1,3,4-thiadiazole-2-carboxylic acid and its derivatives excellent ligands for the formation of metal complexes and coordination polymers. mdpi.comresearchgate.netnahrainuniv.edu.iq These complexes have been synthesized with various transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netnahrainuniv.edu.iq The resulting coordination compounds exhibit diverse structural arrangements and have shown potential in applications such as catalysis and as antimicrobial agents. mdpi.comresearchgate.netnahrainuniv.edu.iq The chelation often occurs through a nitrogen atom of the thiadiazole ring and the deprotonated hydroxyl group of a neighboring moiety. mdpi.com

Photochemical and Dye Applications

The conjugated system of the 1,3,4-thiadiazole ring makes it a suitable chromophore for applications in dyes and other photochemically active materials. chemmethod.commdpi.com The electronic properties of these molecules can be tuned by introducing different substituents, allowing for the design of compounds with specific absorption and emission characteristics.

Derivatives of 1,3,4-thiadiazole containing azo groups have been synthesized and characterized as dyes. mdpi.com These compounds often exhibit high solubility in organic solvents and can be used as classical synthetic dyes, pigments, or even as monomers for the production of materials for organic light-emitting diodes (OLEDs). mdpi.com Additionally, the photochemical properties of thiadiazole derivatives have been utilized in creating cross-linking reagents for conjugating peptides to proteins. nih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation 1,3,4-Thiadiazole-2-carboxylic Acid Derivatives

The rational design of new this compound derivatives is a cornerstone of advancing their therapeutic potential. This approach involves a deep understanding of structure-activity relationships (SAR), where modifications to the core structure are systematically made to enhance biological activity and optimize pharmacokinetic properties. researchgate.net

A key strategy is the incorporation of various substituents onto the thiadiazole ring. For instance, the introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole (B1197879) core has been shown to enhance anticancer effects. nih.gov The specific nature and position of substituents on this aromatic ring further influence the compound's efficacy. nih.gov Molecular modeling simulations play a crucial role in this process, helping to predict how different functional groups will interact with biological targets. For example, the nitrothiazole moiety has been identified as a key anchor for bonding and hydrophobic interactions with amino acid residues in protein kinases. nih.gov

The synthesis of these next-generation derivatives often involves multi-step processes. A common route is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. jocpr.com For example, new 1,3,4-thiadiazole derivatives have been synthesized by the cyclization of N-arylthiosemicarbazides with thiophene-2-carboxylic acid using phosphorus oxychloride. researchgate.net Another approach involves the reaction of 5-amino-1,3,4-thiadiazole-2(3H)-thione with various reagents to introduce different side chains. acs.orgacs.org

Table 1: Examples of Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide (B42300) and Aromatic Carboxylic Acids | Phosphorus oxychloride (POCl3) | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| N-Arylthiosemicarbazides and Thiophene-2-carboxylic acid | POCl3 | 5-(Thiophen-2-yl)-N-aryl-1,3,4-thiadiazol-2-amines | researchgate.net |

| 5-Amino-1,3,4-thiadiazole-2(3H)-thione and 1-(chloromethyl)-4-fluorobenzene | Potassium carbonate, acetonitrile | 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine | acs.orgacs.org |

| Hydrazinecarbothioamide and various carboxylic acids | Cyclization reaction | 5-Substituted-1,3,4-thiadiazol-2-amines | acs.org |

Combination Therapies and Multi-Targeting Strategies

The complexity of diseases like cancer often necessitates therapeutic approaches that go beyond a single target. The hybridization approach, which combines two or more pharmacophores into a single molecule, is a promising strategy to create derivatives with synergistic biological activities, the ability to overcome drug resistance, and potentially reduced side effects. mdpi.com

This compound derivatives are well-suited for this strategy. For example, combining the 1,3,4-thiadiazole scaffold with other heterocyclic rings like pyridine (B92270) has yielded compounds with significant antiproliferative activity. mdpi.com The substituents on both the phenyl and thiadiazole rings can be tuned to optimize these multi-target effects. mdpi.com Another example is the development of 1,3,4-thiadiazole hybrids designed to act as dual inhibitors of EGFR/HER-2 for the treatment of breast and lung cancer. mdpi.com

Preclinical Development and Lead Optimization for Therapeutic Agents

Once promising lead compounds are identified, they undergo rigorous preclinical development to assess their potential as therapeutic agents. This phase involves a comprehensive evaluation of their biological activity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity. mdpi.com

Lead optimization is a critical step in this process. It involves fine-tuning the chemical structure of a lead compound to improve its efficacy, selectivity, and safety profile. nih.gov For example, replacing the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole (B1194373) isostere can lead to a drastic drop in activity, highlighting the crucial role of the thiadiazole scaffold for the pharmacological properties of certain series of compounds. mdpi.comnih.gov In another study, a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives were optimized, leading to a compound that exhibited significant potency against 6-phosphogluconate dehydrogenase (6PGD) with an uncompetitive mode of inhibition. acs.org

In vitro and in silico models are extensively used in preclinical development. For instance, the anticancer potential of newly synthesized thiadiazole derivatives has been evaluated using cell-based assays on various cancer cell lines, including LoVo and MCF-7. nih.govmdpi.com These assays measure cell viability, proliferation, apoptosis, and cell cycle progression. nih.govmdpi.com

Emerging Applications and Unexplored Biological Space

The versatility of the 1,3,4-thiadiazole scaffold suggests that its therapeutic applications are far from fully explored. mdpi.com While much research has focused on their anticancer and antimicrobial properties, new biological activities are continually being discovered. nih.govnih.gov

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. mdpi.comnih.govnih.gov This structural similarity allows thiadiazole derivatives to interfere with DNA replication processes, a mechanism that can be exploited for various therapeutic purposes. mdpi.comnih.govnih.gov Furthermore, the mesoionic nature of this heterocycle enables it to cross cellular membranes and interact with a wide range of biological targets. nih.govmdpi.comnih.gov